molecular formula C18H16N6O2 B12245043 4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B12245043
M. Wt: 348.4 g/mol
InChI Key: DAXNJXBJZATNKT-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a 4-oxo group at position 4 and an 8-phenyl substituent.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C18H16N6O2/c25-16(20-12-13-5-4-8-19-11-13)15-17(26)24-10-9-23(18(24)22-21-15)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,20,25)

InChI Key

DAXNJXBJZATNKT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-phenyl-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-8-phenyl-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound with significant potential across various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry.

Synthesis and Characterization

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and carbonyl compounds under controlled conditions. Common solvents include ethanol and dimethyl sulfoxide. The optimization of these synthetic routes is crucial for achieving high yields and purity in industrial applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features enable chemists to explore new chemical reactions and mechanisms.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential as an enzyme inhibitor or receptor modulator. It has been investigated for its antimicrobial and anticancer properties.

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic potential in treating various diseases such as cancer and inflammation. Its mechanism of action may involve modulation of specific cellular pathways through enzyme inhibition.

Industry

  • Material Development : In industrial contexts, it is utilized in developing new materials with specific properties, including catalysts and sensors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of specific caspases.

Case Study 2: Antimicrobial Properties

In another investigation, the compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryUsed as a building block for complex syntheses
BiologyExhibits enzyme inhibition and antimicrobial activity
MedicinePotential therapeutic agent against cancer and inflammation
IndustryDevelopment of new materials with catalytic properties

Mechanism of Action

The mechanism of action of 4-oxo-8-phenyl-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility vs. Activity : The imidazo-triazine core (target compound, Compound A) offers rigidity compared to imidazo-pyridines (Compounds C, D), which may improve target selectivity in kinase inhibition .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-fluorophenyl, nitro) enhance stability but may reduce cellular uptake due to increased polarity .
    • The pyridinylmethyl group in the target compound balances polarity and hydrogen-bonding capacity, suggesting favorable pharmacokinetics .
  • Synthetic Accessibility : One-pot reactions (used for Compounds C and D) could be adapted for synthesizing the target compound, though regioselectivity challenges may arise .

Biological Activity

4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound notable for its unique imidazo[2,1-c][1,2,4]triazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is C18_{18}H16_{16}N6_{6}O2_{2}, indicating a significant presence of nitrogen atoms which may enhance its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the modification of its structure to enhance biological activity. The presence of the carboxamide functional group is particularly relevant as it contributes to the compound's solubility and interaction with biological targets .

Biological Activities

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazine scaffold exhibit a range of biological activities:

Anticancer Activity:
Studies have shown that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50_{50} values around 1.25 μM.
  • A549 (lung cancer) : IC50_{50} values approximately 0.20 μM.
  • HeLa (cervical cancer) : IC50_{50} values around 1.03 μM .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi, although specific IC50_{50} values are yet to be established in comprehensive studies.

The mechanism by which 4-oxo-8-phenyl-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its biological effects involves interactions with specific molecular targets within cells. In silico docking studies have been utilized to predict binding affinities and orientations of the compound within target proteins. These studies reveal potential hydrogen bonding interactions that may contribute to its biological activity .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study investigating the cytotoxicity of various derivatives demonstrated that modifications in the phenyl and pyridine groups significantly influenced anticancer potency. Compounds with enhanced electron-withdrawing groups showed improved activity against cancer cell lines.
  • Molecular Docking Studies : Advanced molecular docking techniques have elucidated the binding sites and affinities of the compound with key proteins involved in cancer progression and cell signaling pathways. This has provided insights into how structural variations can lead to enhanced therapeutic effects.

Data Table: Biological Activity Overview

Activity TypeTarget Cell LineIC50_{50} Value (μM)Reference
AnticancerMCF-71.25
AnticancerA5490.20
AnticancerHeLa1.03
AntimicrobialVarious StrainsTBDTBD

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